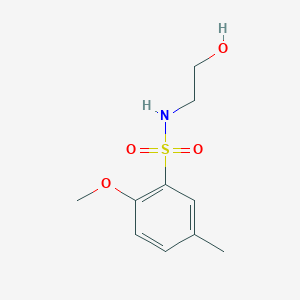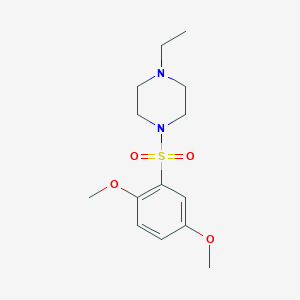
4-methoxy-N,N,3-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N,N,3-trimethylbenzenesulfonamide, also known as MTS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has a methoxy group attached to the benzene ring. MTS has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
4-methoxy-N,N,3-trimethylbenzenesulfonamide modifies thiol groups by reacting with them to form a covalent bond. The reaction is selective, as 4-methoxy-N,N,3-trimethylbenzenesulfonamide only reacts with thiol groups that are exposed and accessible. This allows researchers to selectively modify specific thiol groups in biomolecules. 4-methoxy-N,N,3-trimethylbenzenesulfonamide has also been found to have an inhibitory effect on some enzymes, such as carbonic anhydrase. The mechanism of this inhibition is not fully understood, but it is thought to involve the modification of thiol groups in the enzyme.
Biochemical and Physiological Effects:
4-methoxy-N,N,3-trimethylbenzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as carbonic anhydrase, as mentioned above. 4-methoxy-N,N,3-trimethylbenzenesulfonamide has also been found to inhibit the growth of some cancer cells, although the mechanism of this inhibition is not fully understood. In addition, 4-methoxy-N,N,3-trimethylbenzenesulfonamide has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N,N,3-trimethylbenzenesulfonamide has several advantages as a reagent for thiol modification. It is highly selective, allowing researchers to selectively modify specific thiol groups in biomolecules. It is also relatively easy to use, with a simple synthesis method and high yield. However, there are also some limitations to its use. 4-methoxy-N,N,3-trimethylbenzenesulfonamide can only modify thiol groups that are exposed and accessible, which may limit its usefulness in some experiments. In addition, the modification of thiol groups can sometimes affect the function of the biomolecule being studied, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 4-methoxy-N,N,3-trimethylbenzenesulfonamide in scientific research. One direction is the development of new methods for thiol modification using 4-methoxy-N,N,3-trimethylbenzenesulfonamide. For example, researchers may explore the use of 4-methoxy-N,N,3-trimethylbenzenesulfonamide in combination with other reagents to modify thiol groups in more complex biomolecules. Another direction is the use of 4-methoxy-N,N,3-trimethylbenzenesulfonamide in the development of new materials. 4-methoxy-N,N,3-trimethylbenzenesulfonamide has been used as a crosslinking agent for proteins and peptides, and it may have applications in the development of new materials with unique properties. Finally, researchers may explore the use of 4-methoxy-N,N,3-trimethylbenzenesulfonamide in the treatment of diseases, such as cancer and inflammatory diseases. Further research is needed to fully understand the potential of 4-methoxy-N,N,3-trimethylbenzenesulfonamide in these areas.
Conclusion:
4-methoxy-N,N,3-trimethylbenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research. It has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science. 4-methoxy-N,N,3-trimethylbenzenesulfonamide is a highly selective reagent for thiol modification, and it has several advantages as a research tool. However, there are also limitations to its use, and further research is needed to fully understand its potential.
Synthesemethoden
4-methoxy-N,N,3-trimethylbenzenesulfonamide can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with trimethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate. The product is then purified by recrystallization. The yield of the reaction is typically high, around 90%.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N,N,3-trimethylbenzenesulfonamide has been extensively used in scientific research as a reagent for thiol modification. Thiol groups are present in many biomolecules, such as proteins and enzymes, and play an important role in their function. 4-methoxy-N,N,3-trimethylbenzenesulfonamide can selectively modify thiol groups in these biomolecules, allowing researchers to study their function and structure. 4-methoxy-N,N,3-trimethylbenzenesulfonamide has also been used as a crosslinking agent for proteins and peptides, as well as a fluorescent probe for imaging cellular structures.
Eigenschaften
Produktname |
4-methoxy-N,N,3-trimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C10H15NO3S |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
4-methoxy-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8-7-9(5-6-10(8)14-4)15(12,13)11(2)3/h5-7H,1-4H3 |
InChI-Schlüssel |
FNDTWUAKIPDWDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)



